Imidazo[1,2-a]pyridin-7-ol
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Overview
Description
Imidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-7-ol is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It has been found to have significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It also inhibits the growth of Plasmodium falciparum, a parasite that causes malaria . Moreover, it has inhibitory effects against insulin-like growth factor-I receptor (IGF-IR), PI3K, aurora kinase, and tyrosine kinase EphB4 .
Mode of Action
It is known that it interacts with its targets through radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
This compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The exact biochemical pathways affected by this compound are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its wide range of applications in medicinal chemistry . For instance, it has been found to inhibit the growth of Plasmodium falciparum in a dose-dependent manner .
Biochemical Analysis
Cellular Effects
Imidazo[1,2-a]pyridin-7-ol has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-7-ol can be achieved through various synthetic routes, including:
Condensation Reactions: These involve the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with aldehydes in the presence of an oxidizing agent such as iodine or copper(II) acetate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated derivatives to form substituted imidazo[1,2-a]pyridines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, iodine, copper(II) acetate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Imidazo[1,2-a]pyridin-7-ol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-7-ol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Both compounds share a similar fused bicyclic structure, but imidazo[1,2-a]pyrimidine has a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern compared to this compound.
Imidazo[4,5-b]pyridine: This compound has a different ring fusion pattern and is used in the synthesis of various bioactive molecules.
This compound stands out due to its unique pharmacological profile and potential therapeutic applications in multiple disease areas.
Properties
IUPAC Name |
1H-imidazo[1,2-a]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h1-5,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFQJHYMRLHGLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CNC2=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650763 |
Source
|
Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896139-85-8 |
Source
|
Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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